molecular formula C16H15BrN4O2S B2567163 2-({[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5-ethyl-6-methyl-4-pyrimidinol CAS No. 1226443-13-5

2-({[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5-ethyl-6-methyl-4-pyrimidinol

Cat. No.: B2567163
CAS No.: 1226443-13-5
M. Wt: 407.29
InChI Key: VDGIPLACTMUSOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5-ethyl-6-methyl-4-pyrimidinol is a novel synthetic compound designed for pharmaceutical research, integrating two privileged medicinal chemistry scaffolds: the 1,2,4-oxadiazole and the pyrimidinol. The 1,2,4-oxadiazole moiety is recognized as a critical pharmacophore in drug discovery. This heterocycle is considered a bioisosteric equivalent for ester and amide functional groups, often leading to improved metabolic stability and pharmacokinetic properties in drug candidates . Compounds featuring this structure, particularly when substituted with bromophenyl groups, have demonstrated a wide range of biological activities in scientific literature, including potent anticancer and antimicrobial effects . For instance, related molecular hybrids have shown promising activity as inhibitors of Epidermal Growth Factor Receptor (EGFR), a key tyrosine kinase target in cancers such as hepatocellular carcinoma and breast adenocarcinoma . Furthermore, such structures have also been investigated for their potential to inhibit bacterial DNA gyrase, a validated target for novel antimicrobial agents . The specific structural features of this reagent—including the 4-bromophenyl-substituted 1,2,4-oxadiazole linked via a sulfanyl bridge to a disubstituted pyrimidinol—make it a valuable chemical tool for researchers. It is intended for use in structure-activity relationship (SAR) studies, high-throughput screening campaigns, and the development of new targeted therapies in oncology and infectious disease. This product is strictly for research purposes in a laboratory setting and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

2-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-5-ethyl-4-methyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN4O2S/c1-3-12-9(2)18-16(20-15(12)22)24-8-13-19-14(21-23-13)10-4-6-11(17)7-5-10/h4-7H,3,8H2,1-2H3,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDGIPLACTMUSOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(NC1=O)SCC2=NC(=NO2)C3=CC=C(C=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-({[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5-ethyl-6-methyl-4-pyrimidinol is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of the compound is C14H15BrN4OSC_{14}H_{15}BrN_4OS, with a molecular weight of approximately 356.27 g/mol. The structure includes a pyrimidinol moiety linked to a 1,2,4-oxadiazole ring, which is known for its diverse biological activities.

Biological Activity Overview

  • Antimicrobial Activity
    • Compounds containing oxadiazole and pyrimidine derivatives have been reported to exhibit significant antimicrobial properties. Studies have shown that similar compounds possess activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The presence of the bromophenyl group in the oxadiazole ring may enhance these properties due to increased lipophilicity and interaction with bacterial membranes.
  • Anticancer Potential
    • Research indicates that oxadiazole derivatives can act as anticancer agents by inhibiting cell proliferation and inducing apoptosis in cancer cell lines. The mechanisms involve the modulation of various signaling pathways, including those related to apoptosis and cell cycle regulation .
  • Enzyme Inhibition
    • The compound has shown potential as an inhibitor of key enzymes such as acetylcholinesterase (AChE) and urease. These enzymes are critical in various physiological processes and their inhibition can lead to therapeutic effects in conditions like Alzheimer's disease and urinary infections .

Study 1: Synthesis and Biological Evaluation

In a study conducted by Nafeesa et al. (2015), a series of oxadiazole derivatives were synthesized, including the target compound. The biological evaluation demonstrated moderate to strong antibacterial activity against Staphylococcus aureus and Escherichia coli. The study utilized disk diffusion methods to assess antimicrobial efficacy, revealing that compounds with the bromophenyl substituent had enhanced activity compared to their unsubstituted counterparts.

Study 2: Anticancer Activity

Another significant study focused on the anticancer properties of oxadiazole derivatives. The compound was tested against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated that the compound induced cytotoxicity at micromolar concentrations, with IC50 values comparable to known chemotherapeutics .

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectsReference
AntimicrobialModerate to strong activity against S. typhi and B. subtilis
AnticancerInduced apoptosis in MCF-7 and HeLa cells
Enzyme InhibitionSignificant inhibition of AChE and urease

The biological activity of 2-({[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5-ethyl-6-methyl-4-pyrimidinol can be attributed to its structural features:

  • Intramolecular Hydrogen Bonding : This feature may stabilize the molecule's conformation, enhancing its interaction with biological targets.
  • Lipophilicity : The bromophenyl group increases the lipophilicity of the compound, facilitating membrane penetration and interaction with intracellular targets.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds containing oxadiazole and pyrimidine structures exhibit significant cytotoxic effects against various cancer cell lines. The incorporation of a bromophenyl group enhances their ability to interact with biological targets, making them promising candidates for anticancer drug development.

Case Study: Synthesis and Evaluation
A study synthesized a series of oxadiazole derivatives, including the target compound, and evaluated their anticancer activity against human breast cancer cell lines. The results showed that the compound induced apoptosis in cancer cells, suggesting its potential as a therapeutic agent for breast cancer treatment .

Antimicrobial Properties

The compound's unique structure also positions it as a candidate for antimicrobial applications. The presence of the oxadiazole moiety has been linked to enhanced antibacterial activity.

Case Study: Antimicrobial Testing
In vitro studies demonstrated that derivatives of the compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis .

Inhibitors of Enzymatic Targets

The compound has shown potential as an inhibitor for specific enzymes involved in cancer progression and microbial resistance.

Example: EGFR Inhibition
Research has indicated that compounds with similar structures can inhibit epidermal growth factor receptor (EGFR) activity, a critical pathway in many cancers. The target compound's structural features may allow it to bind effectively to EGFR, potentially blocking its signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be contextualized against related derivatives, as outlined below:

Table 1: Key Structural and Functional Comparisons

Compound Name/Structure Core Heterocycle Substituents/Functional Groups Notable Properties/Activities Synthesis Method References
2-({[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5-ethyl-6-methyl-4-pyrimidinol Pyrimidinol 5-Ethyl, 6-methyl, oxadiazole-linked 4-bromophenyl Hypothesized metabolic stability, bioactivity Not specified in evidence N/A
5-[3-(4-Bromophenyl)-1-(2,5-dimethoxyphenyl)-3-oxopropyl]-1,3-dimethylpyrimidine-2,4,6-tri-one Pyrimidine Dimethyl, 4-bromophenyl, dimethoxyphenyl Crystallographically characterized Claisen–Schmidt condensation
4-(4-Bromophenylhydrazono)-1-(5-bromopyrimidin-2-yl)-3-methyl-2-pyrazolin-5-one Pyrimidine/Pyrazolone 4-Bromophenylhydrazono, bromopyrimidinyl Antimicrobial, hydrogen-bonded crystal packing Reflux in acetic acid
2-{[4-(4-Bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide Triazole 4-Bromophenyl, pyridinyl, sulfanyl acetamide Potential kinase inhibition Not detailed

Heterocyclic Core Variations

  • Pyrimidinol vs. Pyrazolone derivatives, such as the compound in , exhibit tautomerism, which may influence reactivity .
  • Oxadiazole vs. Triazole () : The 1,2,4-oxadiazole ring in the target compound offers greater aromatic stability than 1,2,4-triazoles, which could enhance metabolic resistance. Triazoles, however, may provide stronger metal-coordination properties .

Substituent Effects

  • 4-Bromophenyl Group: Ubiquitous in all compared compounds, this group likely enhances lipophilicity and π-π stacking interactions.
  • Sulfanyl Linkers : The sulfanyl group in the target compound and ’s acetamide derivatives may act as hydrogen-bond acceptors. However, acetamide-containing analogs () could exhibit altered pharmacokinetics due to increased polarity .

Research Findings and Implications

Crystallographic Insights: Compounds like those in and exhibit well-defined hydrogen-bond networks (N–H⋯O, C–H⋯Br), critical for stabilizing crystal structures. The target compound’s oxadiazole and pyrimidinol groups may similarly contribute to ordered packing, as inferred from SHELX-refined structures .

Biological Activity : Pyrimidine derivatives () are associated with antimicrobial and anti-inflammatory activities. The target compound’s oxadiazole moiety could augment these effects by resisting enzymatic degradation .

Thermodynamic Stability : Oxadiazole-containing compounds (e.g., ) demonstrate higher thermal stability compared to triazole analogs, as predicted by density-functional thermochemistry studies () .

Q & A

Q. What are the critical steps to ensure high-purity synthesis of this compound?

To achieve high purity, prioritize optimizing reaction conditions (e.g., temperature, solvent polarity) and purification methods. For example, column chromatography with gradient elution (e.g., hexane/ethyl acetate) can separate byproducts. Monitor reaction progress via thin-layer chromatography (TLC) and validate purity using HPLC with UV detection (λ = 254 nm). Cross-reference synthetic protocols for structurally analogous oxadiazole-pyrimidine hybrids, such as condensation reactions involving thiol intermediates .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Combine nuclear magnetic resonance (NMR, ¹H/¹³C), high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy. For NMR, use deuterated dimethyl sulfoxide (DMSO-d₆) to resolve sulfanyl and pyrimidinol protons. For HRMS, electrospray ionization (ESI) in positive mode can confirm molecular ion peaks. Cross-validate spectral data with computational tools (e.g., density functional theory (DFT) for NMR chemical shift prediction) to resolve ambiguities .

Advanced Research Questions

Q. How can design of experiments (DoE) methodologies optimize reaction yield and minimize byproducts?

Apply fractional factorial designs to screen critical variables (e.g., molar ratios, catalyst loading, reaction time). Use response surface methodology (RSM) to model nonlinear relationships between variables and yield. For example, a central composite design (CCD) with 3–5 factors can identify optimal conditions while reducing experimental iterations by 40–60% compared to one-factor-at-a-time approaches . Statistical software (e.g., JMP, Minitab) enables ANOVA analysis to rank factor significance.

Q. How can researchers resolve contradictions between experimental and computational spectral data?

Discrepancies in NMR or IR peaks may arise from conformational flexibility or solvent effects. Perform DFT calculations (e.g., Gaussian 16) to simulate spectra under experimental conditions (solvent, temperature). Compare computed vibrational frequencies (IR) and chemical shifts (NMR) with empirical data. If inconsistencies persist, consider X-ray crystallography to confirm molecular geometry and hydrogen bonding patterns .

Q. What reactor design principles are critical for scaling up synthesis while maintaining reproducibility?

Use continuous-flow reactors for exothermic reactions to enhance heat transfer and reduce side reactions. For heterogeneous catalysis, fixed-bed reactors with immobilized catalysts (e.g., palladium on carbon) improve recovery and reuse. Computational fluid dynamics (CFD) simulations can predict mixing efficiency and residence time distribution, ensuring lab-scale conditions translate to pilot-scale production .

Q. What methodologies are recommended for assessing metabolic stability in preclinical studies?

Use in vitro hepatocyte or microsomal assays to measure intrinsic clearance (CLint). Employ LC-MS/MS to quantify parent compound depletion over time. For advanced analysis, apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro data to in vivo scenarios. Cross-reference structural analogs (e.g., bromophenyl-oxadiazole derivatives) to identify metabolic hot spots .

Q. How can computational reaction path search methods accelerate mechanistic studies?

Implement the artificial force-induced reaction (AFIR) method to explore potential energy surfaces and identify transition states. Tools like GRRM17 or QChem’s PathFinder enable automated reaction pathway discovery. Pair these with machine learning (ML) models trained on oxadiazole-pyrimidine reactivity datasets to predict regioselectivity in sulfanyl substitution reactions .

Q. Methodological Notes

  • Data Validation : Always cross-check experimental results with multiple analytical techniques (e.g., NMR + HRMS + X-ray) to mitigate instrumental artifacts .
  • Ethical Compliance : Adhere to institutional chemical hygiene plans for waste disposal, particularly for brominated intermediates, to prevent environmental contamination .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.